molecular formula C8H12FN3O9P2S B571390 Emtricitabine Diphosphate CAS No. 156317-15-6

Emtricitabine Diphosphate

Cat. No.: B571390
CAS No.: 156317-15-6
M. Wt: 407.202
InChI Key: YHEXYGDBYGETOF-NTSWFWBYSA-N
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Description

Emtricitabine Diphosphate is a nucleotide analog intermediate of significant interest in virology and pharmacology research. It is a direct precursor to Emtricitabine Triphosphate (FTC-TP), the active form of the nucleoside reverse transcriptase inhibitor (NRTI) emtricitabine . Researchers utilize this compound to study the intracellular metabolic pathway and activation kinetics of emtricitabine, a key component in therapies for HIV-1 and HIV-2 . The mechanism of action of the active metabolite involves incorporation by HIV-1 reverse transcriptase into the growing viral DNA chain, which results in premature chain termination due to the absence of the 3'-hydroxyl group, thereby halting viral replication . As a research standard, this compound is valuable for in vitro studies aimed at quantifying intracellular nucleotide pools, understanding drug resistance mechanisms, and developing novel long-acting antiretroviral formulations . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

156317-15-6

Molecular Formula

C8H12FN3O9P2S

Molecular Weight

407.202

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1

InChI Key

YHEXYGDBYGETOF-NTSWFWBYSA-N

SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Synonyms

(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid;  1,3-Oxathiolane, Diphosphoric Acid Deriv.; 

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of L-Menthyl Emtricitabine

The synthesis of emtricitabine, the precursor to its diphosphate form, begins with the stereoselective reduction of L-menthyl emtricitabine (Formula II). Prior methods, such as those disclosed in U.S. Patent No. 5,696,254, utilized lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yielding an 80% product after chromatographic purification. However, this approach faced industrial limitations due to LAH’s hazardous nature and the formation of gummy intermediates requiring azeotropic drying.

The improved process outlined in WO2014174532A2 replaces LAH with sodium borohydride (NaBH₄) in a phosphate-buffered system (dipotassium hydrogen phosphate/water). Key advantages include:

  • Controlled reagent addition : Sodium borohydride is introduced in 3–8 hour lot-wise increments at 5–15°C to minimize acid impurity formation.

  • Solvent optimization : Polar solvents like tetrahydrofuran facilitate layer separation post-reaction, while isopropanol and acetone enable crystallization.

  • Yield enhancement : The revised method achieves 70% yield through pH-controlled isolation (pH 5.0–6.5 via sulfuric acid) and sequential distillation.

Table 1: Comparative Analysis of Emtricitabine Synthesis Methods

ParameterU.S. Patent No. 5,696,254 (LAH)WO2014174532A2 (NaBH₄)
Reducing AgentLithium aluminum hydrideSodium borohydride
Solvent SystemTetrahydrofuranPhosphate buffer/THF
Reaction TemperatureAmbient5–15°C
Isolation MethodColumn chromatographypH adjustment/distillation
Yield80%70%
ScalabilityLimited by hazardous reagentsIndustrial-friendly

Phosphorylation to Emtricitabine Diphosphate

Industrial-Scale Challenges

Phosphorylation introduces scalability challenges, including:

  • Moisture sensitivity : Diphosphate formation requires rigorously anhydrous conditions to avoid hydrolysis.

  • Byproduct management : Inorganic salts (e.g., NaCl, Na₂SO₄) generated during neutralization must be removed through filtration or solvent extraction.

  • Thermal stability : Elevated temperatures during distillation (e.g., isopropanol reflux at 75–82°C) risk degrading heat-sensitive intermediates.

Process Optimization and Impurity Control

pH-Dependent Isolation

The patent WO2014174532A2 emphasizes pH control during emtricitabine isolation:

  • Acidic phase (pH 5.0–6.5) : Sulfuric acid precipitates inorganic salts, which are filtered to yield a polar solvent phase enriched with emtricitabine.

  • Basic phase (pH 8.0–8.5) : Adjusting to alkaline conditions with sodium hydroxide distills solvents, concentrating the product into an aqueous solution.

Crystallization Techniques

Final purification employs sequential crystallization:

  • Ketone/alcohol mixtures : Acetone-isopropanol systems refine particle morphology.

  • Temperature cycling : Cooling to 5–10°C induces supersaturation, yielding high-purity crystals.

Table 2: Critical Process Parameters for Emtricitabine Isolation

StepParameterOptimal Range
Sodium borohydride additionDuration3–8 hours
Reaction temperature5–15°C
Acidic pH adjustment5.0–6.5 (H₂SO₄)
Basic pH adjustment8.0–8.5 (NaOH)
Crystallization solventAcetone/isopropanol

Scalability and Industrial Adaptations

Solvent Recovery Systems

Large-scale production mandates solvent recycling:

  • Distillation : Polar solvents like THF and isopropanol are recovered at temperatures <85°C to prevent decomposition.

  • Non-polar extraction : Toluene partitions emtricitabine from aqueous phases, reducing waste .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .

Scientific Research Applications

HIV Treatment

Emtricitabine diphosphate plays a significant role in the treatment of HIV-1 infection. It is commonly used in combination with other antiretroviral drugs, such as tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance therapeutic efficacy and reduce viral load.

  • Combination Therapy : Studies have shown that emtricitabine combined with tenofovir disoproxil fumarate provides substantial viral suppression in treatment-naïve patients .

Pre-Exposure Prophylaxis (PrEP)

This compound is also critical in PrEP strategies aimed at preventing HIV transmission among high-risk populations.

  • Efficacy Studies : Research indicates that individuals with higher concentrations of this compound demonstrate significantly reduced risk of acquiring HIV . A study highlighted that PrEP adherence, reflected through this compound levels, correlates strongly with reduced HIV incidence .

Pharmacokinetics and Biomarkers

The pharmacokinetics of this compound are essential for understanding its efficacy and adherence in clinical settings.

  • Half-Life and Measurement : this compound has a half-life of approximately 17 days when measured in dried blood spots (DBS), allowing for assessment of cumulative drug exposure over several weeks . This characteristic makes it a valuable biomarker for evaluating adherence to PrEP regimens.

PROMISE Trial

The Promoting Maternal and Infant Survival Everywhere (PROMISE) trial investigated the effects of tenofovir disoproxil fumarate and emtricitabine on maternal and neonatal health outcomes.

  • Findings : The study found associations between emtricitabine triphosphate concentrations and adverse pregnancy outcomes, suggesting careful monitoring is necessary when administering these drugs to pregnant women .

Adherence Studies

A series of studies have explored how measuring this compound can inform adherence to PrEP.

  • Objective Adherence Measures : In a cohort study, participants' adherence was assessed using both subjective self-reports and objective measures, including quantification of this compound in DBS . Results indicated that those maintaining higher drug levels had significantly lower rates of HIV infection.

Data Tables

Study Population Intervention Outcome
PROMISE TrialPregnant WomenTDF + FTCAdverse pregnancy outcomes linked to drug levels
Efficacy StudyHigh-Risk GroupsDaily PrEP with FTC + TDF90% reduction in HIV risk with high adherence
Pharmacokinetics StudyHIV-Negative AdultsDaily TDF/FTCCharacterization of TFV-DP levels over time

Mechanism of Action

Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .

Comparison with Similar Compounds

Pharmacokinetic Properties

Table 1: Key Pharmacokinetic Parameters

Parameter Emtricitabine Triphosphate (FTC-TP) Tenofovir Diphosphate (TFV-DP) Lamivudine Triphosphate (3TC-TP)
EC₅₀ (PrEP) 37 fmol/10⁶ cells 30 fmol/10⁶ cells Not reported
Rectal Tissue Peak 64.1 fmol/mg (48 h post-dose) 15.3 fmol/mg (48 h post-dose) Not reported
Half-Life (RBCs) Not reported 17.1 days Not reported
Half-Life (PBMCs) ~4.2 days (estimated) ~4.2 days Not reported
  • FTC-TP vs. TFV-DP : FTC-TP exhibits a higher EC₅₀ (lower potency) than TFV-DP but achieves higher concentrations in rectal tissue, suggesting tissue-specific efficacy . TFV-DP has a significantly longer half-life in red blood cells (RBCs), making it a superior biomarker for cumulative adherence .
  • FTC-TP vs. 3TC-TP: Limited data exist for 3TC-TP, but its recovery and matrix effects in dried blood spots (DBS) are notably lower than FTC-TP (Table 2) .
Stability and Matrix Effects

Table 2: Stability and Analytical Recovery in Dried Blood Spots

Parameter FTC-TP (LQC–HQC) TFV-DP (LQC–HQC) 3TC-TP (LQC–HQC)
Recovery (%) 108.08–116.48 98.24–98.97 108.86–112.97
Matrix Effect (%) 94.35–100.34 94.89–99.10 99.62–100.74
Reinjection Bias (%) 6.7 2.0 1.2
  • FTC-TP demonstrates higher recovery but greater variability (%CV 3.85–7.31) compared to TFV-DP (%CV 2.30–3.10) .
  • FTC-TP is less stable under benchtop conditions (131.9% mean instability vs. 118.2% for TFV-DP), indicating challenges in sample handling .
Intracellular Pharmacokinetics and Adherence Monitoring

Table 3: Intracellular Concentrations and Adherence Thresholds

Metric FTC-TP TFV-DP
Steady-State (DBS) Not established 530–1,605 fmol/punch
Adherence Threshold Not defined 350 fmol/punch (~2 doses/week)
Time Above EC₉₀ 10–16 days (with TDF) 16 days (TAF) vs. 10 days (TDF)
  • TFV-DP in DBS correlates strongly with cumulative adherence (r²=0.83), whereas FTC-TP is rarely quantified in RBCs due to instability .
  • Co-administration with Tenofovir Alafenamide (TAF) extends TFV-DP’s protective duration by 60% compared to Tenofovir Disoproxil Fumarate (TDF), highlighting formulation-dependent differences .
Clinical Efficacy and Resistance

Table 4: Clinical Outcomes in PrEP Trials

Study Regimen HIV Incidence Reduction Key Finding
iPrEx (2010) FTC + TDF 44% (P=0.005) Efficacy linked to detectable drug levels
Partners PrEP (2012) TDF vs. TDF-FTC 67% (TDF) vs. 75% (TDF-FTC) No significant difference between TDF and TDF-FTC
  • FTC-TP/TFV-DP combinations (e.g., TDF-FTC) reduce HIV acquisition by up to 75% in serodiscordant couples .
  • Low TFV-DP concentrations (<350 fmol/punch) strongly predict HIV infection (p<0.0001), emphasizing adherence monitoring .

Q & A

Q. What is the mechanism of action of emtricitabine diphosphate in inhibiting HIV-1 reverse transcriptase (RT)?

this compound, the active phosphorylated metabolite of emtricitabine, competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. Upon incorporation, it acts as a chain terminator due to the absence of a 3'-hydroxyl group, halting viral DNA elongation. This mechanism is selective for HIV-1 RT, with minimal inhibition of mammalian DNA polymerases (e.g., polymerase γ), reducing mitochondrial toxicity risks .

Q. How are intracellular concentrations of this compound quantified in clinical research?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS). DBS offers logistical advantages for field studies, as samples remain stable at room temperature. Concentrations are normalized to cell counts (e.g., fmol/10^6 cells) or tissue mass (fmol/mg) to account for variability .

Q. What pharmacokinetic parameters are critical for assessing this compound exposure in pre-exposure prophylaxis (PrEP) studies?

Key parameters include:

  • Area under the curve (AUC) : Reflects cumulative drug exposure.
  • Cellular half-life : ~35 hours in PBMCs, enabling adherence monitoring over days.
  • EC50 values : Threshold concentrations for efficacy (e.g., 37 fmol/10^6 cells for emtricitabine triphosphate in PrEP trials) .

Advanced Research Questions

Q. How should researchers address variability in this compound concentrations across tissue compartments (e.g., rectal vs. plasma)?

Rectal tissue concentrations exhibit higher variability (e.g., 9.2–447.3 fmol/mg) due to factors like biopsy timing, mucosal inflammation, and drug distribution kinetics. To mitigate this, use longitudinal sampling (e.g., 48-hour intervals post-dose) and normalize data to tissue mass or protein content. Pairing DBS with tissue biopsies improves adherence correlation .

Q. What methodological considerations are essential when reconciling contradictory efficacy data from PrEP trials (e.g., 44% vs. 75% risk reduction)?

Contradictions arise from adherence variability, population differences (e.g., men who have sex with men vs. serodiscordant couples), and pharmacokinetic thresholds. Use adherence-adjusted analyses (e.g., tenofovir diphosphate levels ≥6 fmol/10^6 cells) and stratified sub-studies to isolate drug effects from behavioral confounders .

Q. How can researchers integrate multiple adherence biomarkers (e.g., DBS, self-reporting) to improve PrEP study accuracy?

Combine:

  • DBS : Provides objective, cumulative adherence data (half-life ~35 hours).
  • Plasma tenofovir : Reflects recent dosing (half-life 10–15 hours).
  • Self-reporting : Captures contextual factors (e.g., missed doses during travel). Triangulating these metrics reduces misclassification bias and enhances predictive validity for HIV acquisition risk .

Q. What experimental designs are optimal for studying drug-drug interactions involving this compound (e.g., with HS-10234)?

Conduct randomized crossover trials in healthy volunteers with:

  • Steady-state dosing : To assess pharmacokinetic (PK) interactions (e.g., AUC changes).
  • Intracellular metabolite quantification : Measure tenofovir diphosphate (TFV-DP) and this compound in PBMCs.
  • Safety monitoring : Track renal/hepatic parameters, as interactions may alter prodrug activation pathways (e.g., cathepsin A-mediated hydrolysis) .

Methodological Challenges & Solutions

Q. How should researchers handle undetectable this compound levels in adherence studies?

  • Analytical sensitivity : Use high-resolution LC-MS/MS with lower detection limits (e.g., <1 fmol/sample).
  • Sample timing : Collect samples ≥7 days post-initiation to ensure steady-state accumulation.
  • Statistical imputation : Apply maximum likelihood models to distinguish non-adherence from pharmacokinetic outliers .

Q. What statistical approaches are recommended for analyzing non-normal distributions of this compound concentrations?

  • Log-transformation : Normalizes skewed data (common in pharmacokinetic studies).
  • Non-parametric tests : Use Wilcoxon rank-sum for group comparisons.
  • Geometric mean (95% CI) : Report central tendency to accommodate high variability (e.g., 64.1 fmol/mg, 95% CI: 9.2–447.3) .

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